![molecular formula C14H18N2O4 B5584639 methyl methyl[2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5584639.png)
methyl methyl[2-(4-morpholinylcarbonyl)phenyl]carbamate
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Overview
Description
Synthesis Analysis
- The synthesis of related carbamate compounds, such as methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates, involves alkylation and aminolysis processes (Velikorodov, 2004).
- Methyl N-phenyl carbamate, synthesized from aniline using methyl formate, offers a greener and more efficient approach compared to traditional methods (Yalfani et al., 2015).
Molecular Structure Analysis
- X-ray structural analysis of compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided insights into molecular geometry and bond delocalization (Chin et al., 2010).
Chemical Reactions and Properties
- Research on similar carbamates shows various chemical transformations, such as the synthesis of pyridazine derivatives from methyl [4-(oxoacetyl)phenyl]carbamate (Velikorodov & Shustova, 2017).
Physical Properties Analysis
- The thermodynamics of reactions involving methyl N-phenyl carbamates, crucial for understanding physical properties, have been analyzed using group contribution methods (Tian Hengshui, 2008).
Chemical Properties Analysis
- The carbonylation of nitrobenzene to methyl N-phenylcarbamate, catalyzed by palladium and silver, reveals important aspects of the compound's chemical properties (Santi et al., 1997).
properties
IUPAC Name |
methyl N-methyl-N-[2-(morpholine-4-carbonyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-15(14(18)19-2)12-6-4-3-5-11(12)13(17)16-7-9-20-10-8-16/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLGRNNIZWEKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)N2CCOCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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